molecular formula C17H23NO B1440271 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one CAS No. 1193388-93-0

9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one

Cat. No. B1440271
CAS RN: 1193388-93-0
M. Wt: 257.37 g/mol
InChI Key: CAKHVQISVLHFSJ-UHFFFAOYSA-N
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Description

9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, also known as BABU, is a heterocyclic compound containing a bicyclic ring system with a nitrogen atom at the bridgehead. BABU is an important intermediate in the synthesis of many pharmaceuticals and other compounds, and has applications in both organic and medicinal chemistry. It has been used in a variety of reactions, including Diels-Alder reactions, Michael additions, and Mannich reactions. BABU has also been used in the synthesis of peptide-based compounds and as a ligand in coordination chemistry.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Improved methods for synthesizing azabicyclic compounds, closely related to 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, have been developed. These methods involve steps like hydrogenolysis and intramolecular alkylation (Bonjoch et al., 1987).

  • Structural Analysis : Comprehensive NMR studies have been conducted to understand the structure and stereochemistry of various substituted azabicyclo nonan-ones, providing insights into the electronic effects of substitutions on these compounds (Park et al., 2011).

Chemical Transformations and Reactions

  • Cyclization and Ring Transformations : Research has shown that azabicyclic compounds can undergo unique ring transformations, which are critical in synthesizing various bicyclic and tricyclic structures (Nikit-skaya & Yakhontov, 1970).

  • Cascade Reactions : Azabicyclo compounds are used in cascade ring-opening/cyclization reactions, leading to the synthesis of novel classes of semi-alkaloids with potential antimicrobial activity (Parhizkar et al., 2017).

Potential Applications in Medicinal Chemistry

  • Development of Multifunctional Compounds : Azabicyclo compounds serve as scaffolds in the development of multifunctional compounds for treating neurodegenerative diseases, demonstrating their potential in targeting multiple pathoetiological pathways (Young et al., 2016).

  • Antimicrobial Studies : Novel oxime ethers of azabicycles have been synthesized and evaluated for their antimicrobial activity, showing promising results against various pathogenic bacteria and fungi (Parthiban et al., 2009).

properties

IUPAC Name

9-benzyl-9-azabicyclo[5.3.1]undecan-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17-15-9-5-2-6-10-16(17)13-18(12-15)11-14-7-3-1-4-8-14/h1,3-4,7-8,15-16H,2,5-6,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKHVQISVLHFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC(C2=O)CC1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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